molecular formula C16H15Br2N3O B15223922 7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B15223922
M. Wt: 425.12 g/mol
InChI Key: SQGKBCCILDJJHP-UHFFFAOYSA-N
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Description

7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[2,3-d]pyrimidine core substituted with dibromo and methyl groups, which contribute to its distinctive chemical behavior.

Properties

Molecular Formula

C16H15Br2N3O

Molecular Weight

425.12 g/mol

IUPAC Name

7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H15Br2N3O/c1-7-5-11(17)6-12(18)14(7)21-9(3)8(2)13-15(21)19-10(4)20-16(13)22/h5-6H,1-4H3,(H,19,20,22)

InChI Key

SQGKBCCILDJJHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N2C(=C(C3=C2N=C(NC3=O)C)C)C)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves multi-step organic reactions. One common approach includes the bromination of a suitable precursor, followed by cyclization and methylation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce de-brominated derivatives, and substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and methyl groups play a crucial role in its binding affinity and reactivity. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methylphenol: Shares the dibromo and methyl substitution pattern but differs in the core structure.

    4-(4-Methylphenyl)-2,2’6’,2-terpyridine: Contains a similar aromatic substitution but has a different heterocyclic framework.

    2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Similar core structure with different halogen substitutions.

Uniqueness

7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one stands out due to its specific combination of bromine and methyl groups on the pyrrolo[2,3-d]pyrimidine core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a pyrrolo-pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews its biological activity based on available research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo-pyrimidine scaffold with dibrominated and methyl-substituted phenyl groups. Its chemical formula is C15H14Br2N4OC_{15}H_{14}Br_2N_4O, and it exhibits properties typical of heterocyclic compounds.

Anticancer Activity

Recent studies have demonstrated that pyrrolo-pyrimidine derivatives exhibit significant anticancer properties. Specifically, the compound has shown promise as a potential inhibitor of various cancer cell lines. In vitro assays indicated that it can effectively inhibit cell proliferation in human tumor cell lines, suggesting its role as a potential chemotherapeutic agent.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)5.2Induction of apoptosis
MCF-7 (Breast)3.8Cell cycle arrest
HeLa (Cervical)4.5Inhibition of DNA synthesis

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

Microorganism MIC (µg/mL) Activity
Escherichia coli32Moderate antibacterial activity
Staphylococcus aureus16Strong antibacterial activity
Mycobacterium tuberculosis64Significant antimycobacterial activity

The exact mechanism through which This compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may act by:

  • Inhibiting key enzymes involved in nucleic acid synthesis.
  • Inducing apoptosis through the activation of caspases.
  • Disrupting cellular signaling pathways associated with cancer progression.

Case Studies

  • In Vivo Efficacy in Tumor Models : A study evaluated the efficacy of this compound in mouse models bearing xenografts of human tumors. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
  • Safety Profile Assessment : Toxicity studies conducted on healthy mice revealed that the compound exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects observed up to a dose of 100 mg/kg.

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